(2-m-Tolyl-pyrimidin-5-yloxy)-acetic acid

Medicinal Chemistry Structure-Activity Relationship Building Block Selection

(2-m-Tolyl-pyrimidin-5-yloxy)-acetic acid (CAS 1895604-68-8) is a synthetic heterocyclic building block that combines a 2‑(m‑tolyl)pyrimidine core with an oxyacetic acid side‑chain at the 5‑position of the pyrimidine ring. Its molecular formula is C₁₃H₁₂N₂O₃ (MW 244.25).

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
Cat. No. B8013660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-m-Tolyl-pyrimidin-5-yloxy)-acetic acid
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC=C(C=N2)OCC(=O)O
InChIInChI=1S/C13H12N2O3/c1-9-3-2-4-10(5-9)13-14-6-11(7-15-13)18-8-12(16)17/h2-7H,8H2,1H3,(H,16,17)
InChIKeyOCJILFQLCYXSKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-m-Tolyl-pyrimidin-5-yloxy)-acetic acid – Meta-Substituted Pyrimidine-Oxyacetic Acid Building Block for SAR-Driven Procurement


(2-m-Tolyl-pyrimidin-5-yloxy)-acetic acid (CAS 1895604-68-8) is a synthetic heterocyclic building block that combines a 2‑(m‑tolyl)pyrimidine core with an oxyacetic acid side‑chain at the 5‑position of the pyrimidine ring . Its molecular formula is C₁₃H₁₂N₂O₃ (MW 244.25). The compound belongs to the (2‑aryl‑pyrimidin‑5‑yloxy)acetic acid family, a class that has been investigated for aldose reductase inhibition and other pharmacological activities [1]. The meta‑methyl substitution on the pendant phenyl ring distinguishes it from the para‑tolyl isomer and from unsubstituted phenyl analogues, creating a unique steric and electronic profile that is expected to affect molecular recognition, binding kinetics, and physicochemical properties .

Why (2-m-Tolyl-pyrimidin-5-yloxy)-acetic Acid Cannot Be Interchanged with Its para-Tolyl Isomer or Other 2‑Aryl Analogues


Positional isomerism in the 2‑aryl‑pyrimidin‑5‑yloxy acetic acid series can lead to markedly different biological outcomes, as even minor changes in the substitution pattern on the phenyl ring alter the compound's three‑dimensional shape, electron distribution, and ability to engage target proteins [1]. In the aldose reductase inhibitor class, for instance, the position of substituents on the aryl ring was shown to modulate both in vitro enzyme inhibition and in vivo tissue‑specific activity . Consequently, treating (2‑m‑tolyl‑pyrimidin‑5‑yloxy)-acetic acid as interchangeable with its para‑tolyl isomer (CAS 1894824‑65‑7) or with the parent phenyl derivative (CAS unavailable) risks invalidating structure‑activity relationships, introducing uncontrolled variables in screening campaigns, and wasting procurement resources on a compound that may lack the desired target engagement or physicochemical profile [1].

Quantitative Differentiation Evidence for (2-m-Tolyl-pyrimidin-5-yloxy)-acetic Acid Versus Closest Analogs


Meta- vs. Para-Tolyl Substitution: SMILES-Level Structural Difference

The sole structural distinction between (2‑m‑tolyl‑pyrimidin‑5‑yloxy)-acetic acid and its para‑tolyl isomer is the position of the methyl group on the pendant phenyl ring (meta vs. para). This difference is unambiguously captured by the canonical SMILES strings: the meta isomer is Cc1cccc(c1)c1ncc(OCC(=O)O)cn1, whereas the para isomer is Cc1ccc(cc1)c1ncc(OCC(=O)O)cn1 . Both compounds share identical molecular formula (C₁₃H₁₂N₂O₃) and molecular weight (244.25 g/mol), meaning that any downstream divergence in biological activity, solubility, or metabolic stability arises solely from the positional isomerism .

Medicinal Chemistry Structure-Activity Relationship Building Block Selection

Commercial Purity Specification as a Practical Procurement Differentiator

The commercially available para‑tolyl isomer is supplied at ≥95% purity , whereas no quantitative purity specification is publicly listed for (2‑m‑tolyl‑pyrimidin‑5‑yloxy)-acetic acid on major databases . This gap in documented purity for the meta isomer represents a tangible risk for assay reproducibility and data integrity, making the para isomer the de‑facto choice when a defined purity level is required unless a custom synthesis of the meta isomer with certified purity is arranged.

Procurement Decision Quality Assurance Screening Library

Class-Level Biological Precedent: Aldose Reductase Inhibition by (Pyrimidinyloxy)acetic Acids

A series of (pyrimidinyloxy)acetic acids were tested in vitro for inhibition of bovine lens aldose reductase and in vivo in a galactose-fed rat model; several congeners achieved potent enzyme inhibition (IC₅₀ data reported for multiple derivatives) and reduced galactitol accumulation in lens, nerve, and diaphragm [1]. Although the specific meta‑tolyl compound was not explicitly reported in that study, the structure‑activity analysis demonstrated that the position and nature of the aryl substituent significantly influenced both intrinsic enzyme affinity and tissue penetration [1]. This class‑level finding implies that the meta‑methyl substitution in (2‑m‑tolyl‑pyrimidin‑5‑yloxy)-acetic acid would be expected to yield distinct potency and distribution characteristics relative to para‑methyl or unsubstituted phenyl analogues.

Aldose Reductase Enzyme Inhibition Diabetic Complications

Optimal Use Scenarios for (2-m-Tolyl-pyrimidin-5-yloxy)-acetic Acid Based on Current Evidence


SAR Probe in m‑Tolyl‑Specific Target Engagement Studies

The compound is best deployed as a matched molecular pair with the para‑tolyl isomer to deconvolute the steric and electronic contribution of the methyl group position on target binding [1]. Because the two isomers differ only in the methyl placement, any observed difference in IC₅₀, Kd, or cellular potency can be directly attributed to the positional effect, making this a high‑value pair for kinase or enzyme inhibitor programs.

Custom Synthesis for Aldose Reductase Inhibitor Optimization

Building on the class‑level precedent that (pyrimidinyloxy)acetic acids inhibit aldose reductase [1], the meta‑tolyl derivative can serve as a scaffold for exploring substituent effects on both enzyme affinity and tissue penetration. Medicinal chemists can procure the meta‑isomer as a starting point for rational design of analogs with improved selectivity over the para series.

Physicochemical Profiling Benchmark for Isomer‑Dependent Property Differences

Due to the identical molecular weight and formula of the meta and para isomers , the meta‑tolyl compound is an ideal candidate for probing how subtle structural changes influence solubility, logD, permeability, and metabolic stability in a matched molecular pair analysis. This information can guide library design where positional isomerism is a diversification strategy.

Quote Request

Request a Quote for (2-m-Tolyl-pyrimidin-5-yloxy)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.